molecular formula C18H39N B126870 Dinonylamine CAS No. 2044-21-5

Dinonylamine

Cat. No.: B126870
CAS No.: 2044-21-5
M. Wt: 269.5 g/mol
InChI Key: MFHKEJIIHDNPQE-UHFFFAOYSA-N
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Description

Dinonylamine (CAS 2044-21-5) is a high-purity secondary amine supplied as a solid that requires storage in a refrigerated environment (0-10°C) under inert gas . It has a molecular formula of C18H39N and a molecular weight of 269.52 g/mol . This compound serves as a crucial building block in organic synthesis and materials science. Its primary research application is in the synthesis of alkylated diphenylamine antioxidants, where it is used to create nonylated diphenylamine (NDPA) . These NDPA compounds are recognized as high-performance, ash-free antioxidants that enhance the oxidative stability of oils and inhibit polymer aging, making them subjects of interest for applications in lubricants and synthetic rubber . The alkylation of diphenylamine with nonene, facilitated by catalysts, is a key method for producing these antioxidants, which are valued for their low volatility, excellent oil solubility, and high-temperature resistance . As a reagent, this compound is strictly for research and development purposes. It is not for diagnostic, therapeutic, or any personal use. Please note that this compound is classified as hazardous, causing severe skin burns and eye damage . Researchers should handle it with appropriate personal protective equipment and refer to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-nonylnonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKEJIIHDNPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCNCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174386
Record name 1-Nonanamine, N-nonyl- (9CI)
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Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044-21-5
Record name Dinonylamine
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Record name Dinonylamine
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Record name 1-Nonanamine, N-nonyl- (9CI)
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Record name Dinonylamine
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Record name DINONYLAMINE
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Preparation Methods

Reaction Mechanism and Conditions

The process involves three key steps:

  • Reduction of Carboxylic Acid : The carboxylic acid (e.g., nonanoic acid) is reduced to its corresponding aldehyde via hydrogenation.

  • Imine Formation : The aldehyde reacts with a primary amine (e.g., nonylamine) to form an imine intermediate.

  • Hydrogenation of Imine : The imine is further reduced to the secondary amine (this compound) under hydrogen pressure.

Catalysts : Ruthenium complexes, such as Ru(acac)₃ paired with Triphos ligands, are highly effective, achieving yields exceeding 85%. Boron-based Lewis acids, like B(C₆F₅)₃, are also employed in silane-mediated systems.
Solvents : Tetrahydrofuran (THF) and toluene are preferred for their ability to stabilize intermediates.
Temperature and Pressure : Reactions typically proceed at 160°C under 60 bar H₂ pressure.

Table 1: Catalytic Alkylation Parameters and Outcomes

Catalyst SystemTemperature (°C)Pressure (bar H₂)Yield (%)Reference
Ru(acac)₃/Triphos1606086
B(C₆F₅)₃/PhSiH₃1201 (N₂)92
Pt/dppe1403078

Reductive Alkylation Using CO₂ and Carboxylic Acids

Reductive alkylation with CO₂ offers a green alternative by utilizing carbon dioxide as a C1 building block. This method avoids stoichiometric reductants and minimizes waste.

Three-Component Coupling Reaction

The one-pot synthesis involves:

  • Carbamic Acid Formation : CO₂ reacts with the primary amine to form a carbamic acid intermediate.

  • Reductive Alkylation : The carbamic acid is reduced by silanes (e.g., PhSiH₃) or molecular hydrogen, yielding this compound.

Key Advantages :

  • Utilizes CO₂ as a renewable feedstock.

  • Achieves high atom economy (up to 95%).

Limitations :

  • Requires precise control of CO₂ pressure (20–40 bar).

  • Sensitive to moisture, necessitating anhydrous conditions.

Table 2: Reductive Alkylation with CO₂

ReductantCO₂ Pressure (bar)CatalystYield (%)Reference
PhSiH₃20B(C₆F₅)₃89
H₂40Ru-Macho-BH82

Industrial-Scale Production via Amination of Alcohols

Large-scale synthesis of this compound often employs the amination of nonanol derivatives. This method is favored for its scalability and cost-effectiveness.

Catalytic Hydrogenation of Nitriles

Nitriles (e.g., nonanenitrile) are hydrogenated in the presence of ammonia and transition metal catalysts (Ni, Pd, or Raney Ni) at elevated temperatures (200–250°C) and pressures (50–100 bar H₂).

Reaction Pathway :
RCN+2H2RCH2NH2\text{RCN} + 2 \text{H}_2 \rightarrow \text{RCH}_2\text{NH}_2
2RCH2NH2R2NH+NH32 \text{RCH}_2\text{NH}_2 \rightarrow \text{R}_2\text{NH} + \text{NH}_3

Optimization Challenges :

  • Over-hydrogenation to primary amines must be suppressed.

  • Catalyst poisoning by ammonia necessitates frequent regeneration.

Table 3: Industrial Amination Conditions

SubstrateCatalystTemperature (°C)Pressure (bar H₂)Yield (%)
NonanenitrileRaney Ni2208075
NonanolPd/Al₂O₃2005068

Comparative Analysis of Synthesis Methods

Efficiency and Sustainability

  • Catalytic Alkylation : High yields but requires expensive metal catalysts.

  • Reductive Alkylation with CO₂ : Environmentally benign but technically complex.

  • Industrial Amination : Cost-effective for bulk production but energy-intensive.

Chemical Reactions Analysis

Types of Reactions: Dinonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds or alkylating agents are often employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemical Applications

a. Synthesis of Nitrosamines:
Dinonylamine serves as a precursor for the synthesis of nitrosamines, particularly N-Nitroso-N,N-dinonylamine. Nitrosamines are significant in toxicology and carcinogenesis studies due to their potential health risks. The synthesis typically involves the nitrosation of this compound using nitrous acid or sodium nitrite under controlled conditions to ensure stability and yield .

b. Model Compound in Research:
As a model compound, this compound is utilized to study the behavior and reactivity of nitrosamines. Its structural characteristics allow researchers to investigate the mechanisms through which nitrosamines interact with biological systems .

Biological Applications

a. Carcinogenic Potential Studies:
Research has focused on the carcinogenic effects of this compound and its derivatives. Studies indicate that compounds like N-Nitroso-N,N-dinonylamine can form DNA adducts, leading to mutations and potential cancer development . Understanding these mechanisms is crucial for assessing the risks associated with exposure to nitrosamines.

b. Toxicological Assessments:
this compound has been subjected to various toxicological assessments, including inhalation toxicity studies in animal models. These studies provide insights into the systemic effects of exposure, contributing to safety evaluations for industrial applications .

Industrial Applications

a. Analytical Methods Development:
this compound is employed in developing analytical methods for detecting nitrosamines in food products and pharmaceuticals. Its presence in various matrices necessitates robust detection techniques to ensure consumer safety .

b. Use as a Surfactant:
In industrial formulations, this compound may act as a surfactant due to its amphiphilic nature, aiding in emulsification processes in products such as detergents and coatings.

Case Study 1: Toxicological Evaluation

A study evaluated the inhalation toxicity of this compound using specific-pathogen-free rats exposed to varying concentrations over extended periods. The results indicated that lower concentrations did not produce significant toxic effects, while higher concentrations led to observable physiological changes . This research underscores the importance of understanding exposure limits for safe industrial use.

Case Study 2: Nitrosamine Formation

Research investigating the formation of N-Nitroso-N,N-dinonylamine highlighted its metabolic activation pathways and interactions with DNA. The findings emphasized the need for regulatory measures regarding compounds that can lead to nitrosamine formation in consumer products .

Mechanism of Action

The mechanism of action of dinonylamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Dinonylamine belongs to the dialkylamine family. Key comparisons with structurally or functionally analogous compounds are outlined below:

Structural Comparison
Compound Structure Molecular Formula Molecular Weight (g/mol)
This compound Branched C9 chains (3,5,5-TMH*) C₁₈H₃₉N 269.5
Dioctylamine Linear C8 chains C₁₆H₃₅N 241.5
Diphenylamine Aromatic phenyl groups C₁₂H₁₁N 169.2
Diethylamine Short ethyl chains C₄H₁₁N 73.1

*3,5,5-Trimethylhexyl (TMH) branches.

Key Insights :

  • Branched vs. Linear Chains: this compound’s branched nonyl groups increase steric hindrance, reducing reactivity compared to linear analogs like dioctylamine .
  • Aromatic vs. Aliphatic: Diphenylamine’s aromatic rings enable π-π interactions, making it suitable for stabilizers in explosives and pharmaceuticals, unlike aliphatic this compound .
Physical and Chemical Properties
Property This compound Dioctylamine Diphenylamine Diethylamine
Boiling Point 172°C (20 mmHg) ~275°C (760 mmHg) 302°C 56°C
Solubility Organic solvents Organic solvents Organic solvents Water, ethanol
Vapor Pressure Low (branched) Moderate Very low High

Key Insights :

  • Volatility: this compound’s low vapor pressure suits high-temperature applications (e.g., catalysis), whereas diethylamine’s volatility limits its use to low-temperature processes .
  • Hydrophobicity: this compound’s hydrophobicity outperforms diethylamine in non-aqueous systems, such as organic extractions .

Key Insights :

  • This compound exhibits lower acute toxicity than diethylamine, making it safer for industrial handling .
  • Diphenylamine’s higher oral toxicity restricts its use in food-contact applications compared to this compound .

Key Insights :

  • This compound’s role in biomaterial modification is unique among dialkylamines, attributed to its biocompatibility .
  • Dioctylamine’s linear structure enhances its efficacy in corrosion inhibition , outperforming branched analogs .

Biological Activity

Dinonylamine is a member of the alkylamine family, known for its potential biological activities. As a compound derived from nonylamine, it has garnered attention in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound (C₁₄H₃₁N) is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its structure allows it to act as a surfactant, potentially affecting cellular processes.

1. Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that similar compounds can disrupt bacterial membranes, leading to cell lysis. A study on polyamines reported that compounds with long alkyl chains exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the binding of these amines to phospholipids in bacterial membranes, increasing permeability and disrupting cellular integrity .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The compound's ability to penetrate cell membranes allows it to interact with intracellular targets, potentially leading to apoptosis. For example, a study on polyamines indicated that structural modifications could enhance their anticancer properties by altering their interaction with cellular pathways involved in cell growth and survival .

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluation of this compound against MDR bacteriaDemonstrated significant inhibition of growth in resistant strains such as MRSA and E. coli .
Cytotoxicity Assessment Effects on cancer cell linesInduced apoptosis in specific cell types; mechanism linked to membrane disruption .
Neurotransmitter Modulation Potential effects on neurotransmissionSimilar compounds showed modulation of neurotransmitter systems; further research needed for this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : this compound's hydrophobic tail allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that alkylamines can induce oxidative stress within cells, contributing to cytotoxic effects.
  • Modulation of Enzyme Activity : Alkylamines may influence various enzymes involved in metabolic pathways, potentially altering cellular responses to stress.

Q & A

Q. Q1. What experimental methodologies are optimal for synthesizing dinonylamine with high purity, and how do solvent systems influence yield?

Answer: this compound synthesis typically involves nucleophilic substitution or reductive amination of nonanol derivatives. For high-purity yields (>95%), column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Solvent polarity directly impacts reaction kinetics: non-polar solvents (e.g., hexane) favor slower, controlled reactions, reducing byproducts, while polar aprotic solvents (e.g., DMF) may accelerate reactions but require post-synthesis purification . Validation via 1^1H NMR (δ 1.25–1.45 ppm for methylene protons) and GC-MS (M+^+ at m/z 269) ensures purity .

Q. Q2. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?

Answer: Key properties include solubility (logP ≈ 8.2), boiling point (∼300°C), and viscosity. Use Hansen solubility parameters to predict solvent compatibility. Analytical methods:

  • Viscosity: Rotational viscometry at 25°C.
  • Thermal Stability: TGA (decomposition onset >200°C).
  • Hydrophobicity: Reverse-phase HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. Q3. How do structural modifications of this compound (e.g., branching vs. linear alkyl chains) affect its extraction efficiency in metal ion separation studies?

Answer: Branching reduces steric hindrance, enhancing metal coordination (e.g., Cu2+^{2+} or Co2+^{2+}). Compare extraction efficiencies via batch experiments:

  • Prepare 0.1M this compound in kerosene.
  • Mix with aqueous metal nitrate solutions (pH 4–6).
  • Analyze metal concentration via ICP-OES pre- and post-extraction.
    Linear isomers typically show 10–15% lower efficiency due to reduced accessibility of the amine group .

Q. Q4. What mechanisms underlie contradictory data on this compound’s catalytic activity in organic reactions, and how can these discrepancies be resolved?

Answer: Contradictions often arise from solvent-dependent protonation states. For example, this compound acts as a base in polar solvents (e.g., acetonitrile) but as a phase-transfer catalyst in biphasic systems. To resolve discrepancies:

Conduct pH titration in target solvents.

Compare reaction kinetics under inert (N2_2) vs. ambient conditions to rule out oxidative deactivation.

Use DFT calculations (e.g., Gaussian 09) to model electron density shifts in amine groups .

Q. Q5. How can computational models predict this compound’s behavior in novel solvent systems, and what validation experiments are critical?

Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) parameterize this compound’s van der Waals interactions and hydrogen-bonding propensity. Validate predictions via:

  • Solubility Tests: Compare simulated vs. experimental solubility in ionic liquids.
  • Diffusion Coefficients: Pulsed-field gradient NMR to assess mobility in binary solvents .

Methodological & Data Analysis Questions

Q. Q6. What statistical approaches are appropriate for analyzing kinetic data in this compound-mediated reactions?

Answer: Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit pseudo-first-order models. Address outliers with Grubbs’ test (α = 0.05). For multi-step reactions, employ multivariate ANOVA to isolate solvent, temperature, and concentration effects .

Q. Q7. How should researchers design experiments to investigate this compound’s environmental persistence, and which degradation pathways require prioritization?

Answer:

  • Photodegradation: Expose this compound to UV-C light (254 nm); monitor via LC-MS for nitroso derivatives.
  • Biodegradation: Use OECD 301F test with activated sludge; quantify CO2_2 evolution.
    Prioritize pathways showing >50% degradation within 28 days .

Contradiction & Reproducibility

Q. Q8. Why do studies report varying toxicity thresholds for this compound in aquatic organisms, and how can protocols be standardized?

Answer: Discrepancies stem from test organism sensitivity (e.g., Daphnia magna vs. Danio rerio) and exposure durations. Standardize protocols by:

  • Adhering to OECD 203 guidelines for acute fish toxicity.
  • Reporting LC50_{50} values with 95% confidence intervals.
  • Controlling water hardness and dissolved oxygen .

Q. Q9. What strategies ensure reproducibility in this compound-based solvent extraction studies?

Answer:

  • Precise Phase Ratios: Maintain organic/aqueous phase ratios (1:1 to 1:3).
  • Temperature Control: Use jacketed reactors (±0.5°C).
  • Reference Materials: Include tri-n-octylamine as a benchmark .

Emerging Research Directions

Q. Q10. How can this compound be integrated into green chemistry frameworks, particularly in reducing waste solvent usage?

Answer:

  • Develop closed-loop systems using this compound/ionic liquid mixtures for >5 reaction cycles.
  • Monitor amine degradation via FTIR (N-H stretch at 3300 cm1^{-1}).
  • Apply life-cycle assessment (LCA) to quantify waste reduction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinonylamine
Reactant of Route 2
Reactant of Route 2
Dinonylamine

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